molecular formula C20H21N3O3S2 B2455404 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide CAS No. 942004-16-2

4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide

Cat. No.: B2455404
CAS No.: 942004-16-2
M. Wt: 415.53
InChI Key: XIDGITDPDRXJEA-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Mechanism of Action

Target of Action

The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development .

Mode of Action

The compound interacts with its targets, FP-2 and FP-3, through a process known as molecular docking . This interaction results in a remarkable binding affinity against these enzymes . The formation of well-defined and stable receptor-ligand interactions against both the falcipain enzymes has been confirmed through molecular dynamics studies .

Biochemical Pathways

The compound affects the biochemical pathways associated with the life cycle of the malaria parasite. By inhibiting the falcipain enzymes, it disrupts the parasite’s ability to digest hemoglobin, a process that is vital for its survival and proliferation . The downstream effects of this disruption include the death of the parasite and the prevention of further infection.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using in silico methods . .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the falcipain enzymes and the subsequent disruption of the malaria parasite’s life cycle . This results in the death of the parasite and the prevention of further infection .

Preparation Methods

The synthesis of 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide typically involves the condensation of substituted benzenesulfonamides with thiazole derivatives. The reaction conditions often include the use of peptide coupling reagents and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide include other thiazole derivatives with sulfonamide groups. These compounds share similar biological activities but may differ in their potency and selectivity. Some examples include:

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-8-10-17(11-9-14)28(25,26)23-20-22-15(2)18(27-20)19(24)21-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDGITDPDRXJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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